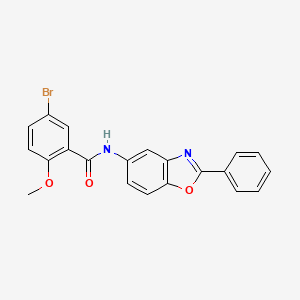
N-cyclobutyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CTDP-31 is a piperidine-based compound that has been synthesized for its potential use in scientific research. It is a non-opioid substance that has shown promise for its analgesic and anxiolytic effects. CTDP-31 has also been investigated for its potential use in treating drug addiction and withdrawal symptoms.
Applications De Recherche Scientifique
CTDP-31 has been investigated for its potential use in scientific research in several areas. One area of interest is its potential use as an analgesic. Studies have shown that CTDP-31 has analgesic effects in animal models of pain. CTDP-31 has also been investigated for its potential use in treating anxiety. Studies have shown that CTDP-31 has anxiolytic effects in animal models of anxiety. Additionally, CTDP-31 has been investigated for its potential use in treating drug addiction and withdrawal symptoms.
Mécanisme D'action
The mechanism of action of CTDP-31 is not fully understood. It is believed to act on the mu-opioid receptor, but it does not produce the same effects as traditional opioid drugs. CTDP-31 is also believed to act on the dopamine system, which is involved in the reward pathway that is implicated in drug addiction.
Biochemical and Physiological Effects:
CTDP-31 has been shown to have analgesic and anxiolytic effects in animal models. It has also been shown to decrease drug-seeking behavior in animal models of drug addiction. CTDP-31 does not produce the same side effects as traditional opioid drugs, such as respiratory depression and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CTDP-31 is that it has shown promise for its potential use in treating pain and anxiety without producing the same side effects as traditional opioid drugs. Additionally, CTDP-31 has shown potential for its use in treating drug addiction and withdrawal symptoms. One limitation of CTDP-31 is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for research involving CTDP-31. One area of interest is further investigating its mechanism of action to develop targeted therapies. Additionally, more research is needed to determine the safety and efficacy of CTDP-31 in humans. CTDP-31 could also be investigated for its potential use in treating other conditions, such as depression and post-traumatic stress disorder.
In conclusion, CTDP-31 is a synthetic compound that has shown promise for its potential use in scientific research. Its analgesic and anxiolytic effects, as well as its potential use in treating drug addiction and withdrawal symptoms, make it an interesting area of investigation. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of CTDP-31 involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 1,4-dibromobutane with piperidine to form N-cyclobutyl-1,4-bipiperidine. This intermediate is then reacted with phenethylamine to form N-cyclobutyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, or CTDP-31.
Propriétés
IUPAC Name |
N-cyclobutyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c27-23(24-21-9-4-10-21)20-8-5-14-26(18-20)22-12-16-25(17-13-22)15-11-19-6-2-1-3-7-19/h1-3,6-7,20-22H,4-5,8-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYYTNNJATPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCCN(C2)C3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(benzyloxy)-1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B6063825.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6063828.png)
![1-[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-3-phenyl-3-pyrrolidinol](/img/structure/B6063834.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone](/img/structure/B6063837.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6063840.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6063861.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6063867.png)
![2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6063875.png)
![N-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B6063876.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6063883.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,7-dimethoxy-4-methylquinoline](/img/structure/B6063885.png)
![2-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}isoxazolidine](/img/structure/B6063892.png)
![N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B6063917.png)